Sulcotrione
Overview
Description
Sulcotrione is a triketone herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). It is widely used in agriculture to control a variety of broadleaf and grass weeds in crops such as maize, barley, and wheat . This compound works by disrupting the synthesis of carotenoids, which are essential pigments for photosynthesis and protection against oxidative damage in plants .
Preparation Methods
The synthesis of sulcotrione involves several steps:
Synthesis of 2-chloro-6-methylsulfonyl methylbenzene: This is achieved by chlorination and sulfonation of methylbenzene.
Synthesis of 2-chloro-3-acetyl-6-methylsulfonyl methylbenzene: This step involves acetylation of the previous intermediate.
Synthesis of 2-chloro-3-methyl-4-methylsulfonyl benzoic acid: This is done through oxidation.
Synthesis of methyl 2-chloro-3-methyl-4-methylsulfonyl benzoate: This involves esterification.
Synthesis of methyl 2-chloro-3-bromomethyl-4-methylsulfonyl benzoate: This step involves bromination.
Synthesis of 2-chloro-3-(2,2,2-trifluoroethyoxy)methyl-4-methylsulfonyl benzoic acid: This is achieved through etherification.
Synthesis of 2-chloro-3-(2,2,2-trifluoroethyoxy)methyl-4-methylsulfonyl benzoic acid 3-oxo-1-cyclohexene ester: This involves cyclization to form the final product, this compound.
Chemical Reactions Analysis
Sulcotrione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfoxide and this compound sulfone.
Reduction: It can be reduced to form this compound alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly with amines and thiols.
Hydrolysis: This compound can be hydrolyzed to form its corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols. The major products formed from these reactions include this compound sulfoxide, this compound sulfone, this compound alcohol, and this compound carboxylic acid .
Scientific Research Applications
Sulcotrione has several scientific research applications:
Agriculture: It is used as a herbicide to control weeds in crops such as maize, barley, and wheat.
Environmental Science: Studies have been conducted to understand the degradation and mineralization of this compound in soil and water, as well as its impact on non-target organisms.
Biochemistry: Research has focused on the inhibition of HPPD by this compound and its effects on the catabolism of tyrosine in plants and mammals.
Mechanism of Action
Sulcotrione exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of carotenoids, which protect plants from oxidative damage and are essential for photosynthesis . By inhibiting HPPD, this compound disrupts the production of carotenoids, leading to the bleaching and death of susceptible plants . The inhibition of HPPD also affects the catabolism of tyrosine, leading to the accumulation of toxic intermediates .
Comparison with Similar Compounds
Sulcotrione belongs to the triketone family of herbicides, which also includes mesotrione and tembotrione. These compounds share a similar mechanism of action by inhibiting HPPD . this compound is unique in its specific chemical structure and its particular efficacy against certain weed species .
Similar Compounds
Mesotrione: Another triketone herbicide with a similar mode of action but different chemical structure.
Tembotrione: A triketone herbicide with higher activity and broader spectrum compared to this compound.
This compound’s uniqueness lies in its specific chemical structure, which provides distinct advantages in terms of selectivity and efficacy against certain weed species .
Properties
IUPAC Name |
2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBTIFWAXVEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058230 | |
Record name | Sulcotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99105-77-8, 114680-61-4 | |
Record name | Sulcotrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulcotrione [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulcotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULCOTRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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